molecular formula C18H15F2NO5 B12700050 Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester CAS No. 126335-08-8

Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester

Cat. No.: B12700050
CAS No.: 126335-08-8
M. Wt: 363.3 g/mol
InChI Key: DURGIPSJEIRDCN-UHFFFAOYSA-N
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Description

Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of furan, pyridine, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester typically involves multi-step organic reactions. The starting materials often include substituted pyridines and furans, which undergo a series of reactions such as condensation, cyclization, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These studies help in understanding biological pathways and developing new therapeutic agents.

Medicine

In medicine, the compound and its derivatives are investigated for their pharmacological properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism by which Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyridine derivatives, such as:

Uniqueness

What sets Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester apart is its combination of functional groups and structural elements. This unique combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

CAS No.

126335-08-8

Molecular Formula

C18H15F2NO5

Molecular Weight

363.3 g/mol

IUPAC Name

ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C18H15F2NO5/c1-3-24-16(22)13-9(2)21-11-8-25-17(23)15(11)14(13)10-6-4-5-7-12(10)26-18(19)20/h4-7,18H,3,8H2,1-2H3

InChI Key

DURGIPSJEIRDCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=CC=CC=C3OC(F)F)C

Origin of Product

United States

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